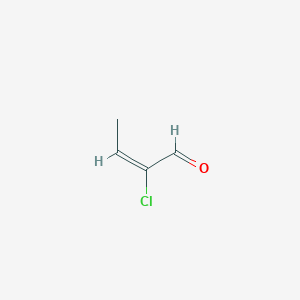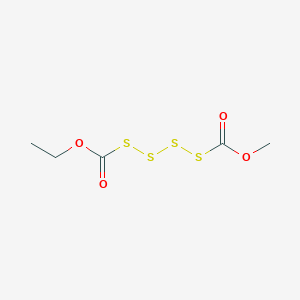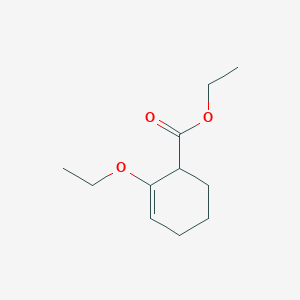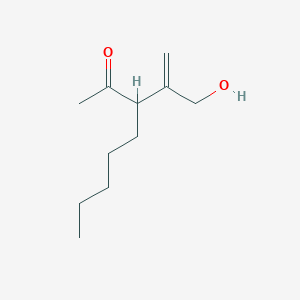
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both a methoxycarbonyl group and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl ester with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the methoxycarbonyl group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration with borane (BH3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Applications De Recherche Scientifique
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropane-1,1-dicarboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Vinylcyclopropane: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is unique due to the presence of both a vinyl group and a methoxycarbonyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Propriétés
Numéro CAS |
159700-59-1 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
(1S,2S)-2-ethenyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10)/t5-,8+/m1/s1 |
Clé InChI |
APPHGUPLONDBFA-XRGYYRRGSA-N |
SMILES isomérique |
COC(=O)[C@]1(C[C@H]1C=C)C(=O)O |
SMILES canonique |
COC(=O)C1(CC1C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


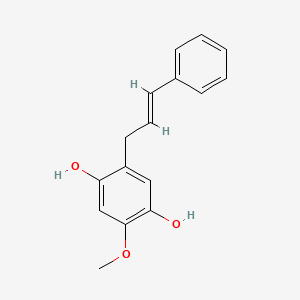

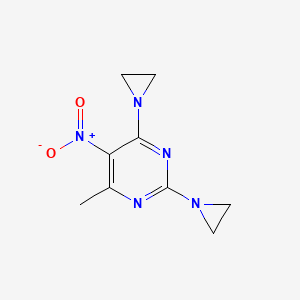
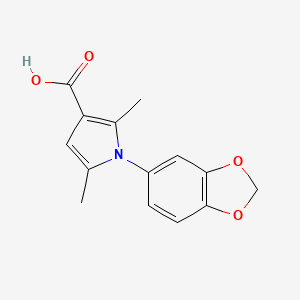

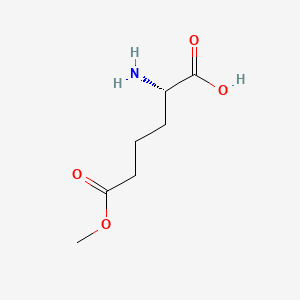
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)
